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Compound of Interest

Compound Name: 1,1-Difluorocyclohexane

Cat. No.: B1205268

An in-depth examination of the conformational landscape of 1,1-difluorocyclohexane reveals
a fascinating interplay of stereoelectronic and steric effects that govern its structure and
stability. Unlike monosubstituted cyclohexanes where an equatorial position is generally
favored, the geminal fluorine atoms in 1,1-difluorocyclohexane introduce unique
intramolecular interactions that are critical for researchers in medicinal chemistry and materials
science to understand. This guide provides a comparative analysis of these interactions,
supported by experimental and computational data.

The primary intramolecular forces at play in 1,1-difluorocyclohexane are the anomeric effect
and steric hindrance. The molecule exists in a rapid equilibrium between two chair
conformations. In one conformation, one fluorine atom is in an axial position and the other in an
equatorial position. Through ring inversion, they interchange their positions. The stability of 1,1-
difluorocyclohexane is notably influenced by a stabilizing anomeric-like hyperconjugation
interaction.[1] This involves the donation of electron density from the lone pair of one fluorine
atom (nF) to the antibonding orbital (o) of the adjacent carbon-fluorine bond (nF — oCF).[1]

Conformational Equilibrium of 1,1-Difluorocyclohexane

The following diagram illustrates the dynamic equilibrium between the two identical chair
conformations of 1,1-difluorocyclohexane.

Caption: Conformational equilibrium of 1,1-difluorocyclohexane via ring inversion.

Comparative Data
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The following tables summarize key quantitative data from experimental and computational
studies, providing a basis for comparing the intramolecular interactions within 1,1-
difluorocyclohexane and with related compounds.

Table 1: Experimental NMR Spectroscopic Data for 1,1-
Difluorocyclohexane

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in
"freezing out" the individual conformers, allowing for the measurement of their distinct
properties.
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Parameter

Value

Conditions

Significance

9F NMR

F-F Coupling (JFF)

235.3 Hz

Low temperature in

CS:2 solution

Large geminal
coupling constant
characteristic of the C-
F bonds.[2]

Chemical Shift

Difference

15.64 ppm

Low temperature in

CS:2 solution

Significant chemical
shift difference
between the axial and
equatorial fluorine

atoms.[2]

13C NMR

3JCF (C-3)

9.5 Hz

-90 °C

At low temperature,
the triplet for C-3
collapses to a doublet,
suggesting that only
the equatorial fluorine
is coupled with the C-
3 carbon.[3]

3JCF (C-3)

4.7 Hz

Room Temperature

At room temperature,
rapid inversion
averages the coupling

to a triplet.[3]

1H-1°F Couplings

J (Hax—Fax)

34.3 Hz

Low temperature in

CS:2 solution

Large axial-axial
vicinal H-F coupling

constant.[2]

J (Heg—Fax)

115Hz

Low temperature in

CS:2 solution

Smaller equatorial-
axial vicinal H-F

coupling constant.[2]
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Table 2: Activation Parameters for Conformational

Isomerization

The energy barrier for the ring inversion process has been determined through line-shape

analysis of the NMR spectra at various temperatures.[2]

Parameter Value (in CS2) Value (in CFCIs)

Description

AHZ (kcal/mol) 9.0 8.6

Enthalpy of activation

for ring inversion.[2]

AGi*cc (kcal/mol) 9.8 9.8

Gibbs free energy of
activation at the
coalescence

temperature (228 K).
[2]

ASitcc (eu) -3.3 -5.0

Entropy of activation
at the coalescence

temperature.[2]

Table 3: Computational Analysis of Difluorocyclohexane

Isomers

Quantum-chemical studies provide insight into the relative stabilities and the electronic

interactions governing them.
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Ke
Relative Gibbs Free v . L
Isomer Stabilizing/Destabilizing
Energy (kcal/mol) )
Interactions
) Stabilized by anomeric-like nF
1,1-Difluorocyclohexane -6.4 ) )
- 0*CF hyperconjugation.[1]
o N Favorable due to avoidance of
trans-1,2-Diaxial Data not specified

gauche repulsion.

) Destabilized by dipolar
] ) +2.1 (relative to )
trans-1,2-Diequatorial repulsion between C-F bonds.
fluorocyclohexane) 1]

] o +1.8 (relative to Destabilized by 1,3-diaxial
cis-1,3-Diaxial .
fluorocyclohexane) repulsion.[1]

Stabilized by axial C-H---C-F

trans-1,4-Diaxial -0.3 ) )
electrostatic attraction.[1]

Experimental Protocols

The data presented above were obtained through the following key experimental and
computational methodologies:

Low-Temperature NMR Spectroscopy

o Sample Preparation: 1,1-Difluorocyclohexane is dissolved in a suitable solvent, such as
carbon disulfide (CS:2) or dichlorofluoromethane (CFCls), typically in a 1:1 volume ratio.[2]
The solution is placed in a standard NMR tube.

« Instrumentation: A high-resolution NMR spectrometer is used. For °F NMR, experiments are
conducted at a specific frequency (e.g., 56.4 Mc/sec).[4]

o Temperature Control: The temperature of the sample is precisely controlled and varied over
a range from room temperature down to as low as -93°C.[2]

» Data Acquisition: °F and 3C NMR spectra are recorded at different temperatures.[2][3] For
13C NMR, proton-decoupled spectra are often acquired to simplify the signals.[3]
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» Data Analysis: At low temperatures where the ring inversion is slow on the NMR timescale,
the signals for the axial and equatorial fluorine atoms (and adjacent carbons/protons) can be
resolved. Coupling constants (J-values) and chemical shifts are measured directly from
these spectra.[2][3]

NMR Line-Shape Analysis for Rate of Isomerization

e Spectral Acquisition: Spectra are recorded at multiple temperatures in the range where the
signals are broadened due to the conformational exchange, particularly around the
coalescence temperature.[2]

e Line-Shape Simulation: The experimental spectra are compared with theoretical line shapes
calculated for a range of exchange rates (k). This analysis is based on the Bloch equations
modified for chemical exchange.

o Activation Parameter Calculation: The rate constants (k) obtained at different temperatures
(T) are used to construct an Arrhenius or Eyring plot (e.g., In(k) vs 1/T). The activation
parameters (AHI, ASt, and AG1) are then determined from the slope and intercept of this
plot.[2]

Computational Chemistry (DFT)

e Model Building: The 3D structures of the different conformers of 1,1-difluorocyclohexane
and other isomers are built.

o Geometry Optimization: The structures are fully optimized using density functional theory
(DFT). A common level of theory is B3LYP with a basis set such as 6-311++G(d,p).[1]
Dispersion corrections (e.g., GD3BJ) are often included for improved accuracy.[1]

» Energy Calculations: Single-point energy calculations are performed on the optimized
geometries to determine their relative Gibbs free energies. Solvation effects can be included
using an implicit solvation model like the Solvation Model based on Density (SMD).[1]

« Interaction Analysis: The nature of the intramolecular interactions, such as hyperconjugation,
is often analyzed using techniques like Natural Bond Orbital (NBO) analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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